1-Phthalazinecarbonitrile
Description
Properties
IUPAC Name |
phthalazine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-9-8-4-2-1-3-7(8)6-11-12-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVARSCKGTCVGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227731 | |
| Record name | Phthalazine carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7694-81-7 | |
| Record name | Phthalazine carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007694817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalazine carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution Using Copper Cyanide
The most widely reported method for synthesizing 1-phthalazinecarbonitrile involves the nucleophilic substitution of 1-iodophthalazine with copper cyanide (CuCN) in pyridine. This reaction proceeds via a two-step mechanism:
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Synthesis of 1-Iodophthalazine :
1-Chlorophthalazine is treated with potassium iodide (KI) and hydroiodic acid (HI) in acetone under reflux. The reaction mixture is stirred in the dark for 96 hours to yield 1-iodophthalazine as a yellow precipitate. Modifications to this step, such as using sodium iodide (NaI) instead of KI, have been reported to improve yields to 76%. -
Cyanide Substitution :
1-Iodophthalazine is reacted with stoichiometric CuCN in anhydrous pyridine at elevated temperatures (80–100°C) for 6–8 hours. The nitrile group replaces the iodine atom, forming this compound. Purification via recrystallization from diethyl ether yields white needles with a melting point of 156–157°C.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 76% | |
| Melting Point | 156–157°C | |
| IR Absorption (C≡N) | 2240 cm⁻¹ | |
| Reaction Time | 6–8 hours |
This method is favored for its simplicity and high yield, though it requires careful handling of toxic cyanide reagents.
Modified Iodophthalazine Synthesis for Enhanced Precursor Availability
Recent advancements focus on optimizing the iodination step to improve the accessibility of 1-iodophthalazine. A modified protocol involves:
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Reactants : 1-Chlorophthalazine, KI (30 mmol), 57% HI (3.4 mL), and acetone (50 mL).
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Conditions : Stirring at room temperature for 96 hours under argon.
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Work-Up : The crude product is suspended in ice-water, alkalized with ammonium hydroxide, and extracted with methylene chloride. Adding triethylamine (2 mL) to the organic phase prevents iodide contamination.
Advantages :
Alternative Pathways and Limitations
While direct cyanation remains dominant, alternative routes have been explored:
-
Hydrolysis of Dicarbonitriles :
1,4-Phthalazinedicarbonitrile undergoes partial hydrolysis in alkaline media to yield 4-cyano-1(2H)-phthalazinone. However, this method is non-selective and produces mixed products. -
Three-Component Reactions :
Sodium hydrogen carbonate (NaHCO₃)-catalyzed reactions of phthalhydrazide, aldehydes, and malononitrile yield pyrazolo-phthalazine derivatives. Though unrelated to this compound, this highlights the versatility of phthalazine intermediates in heterocyclic chemistry.
Challenges :
-
Competing side reactions during iodination (e.g., diiodination).
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Sensitivity of nitrile groups to hydrolysis under acidic or high-temperature conditions.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Considerations
Copper cyanide’s role extends beyond stoichiometry; it participates in a radical-mediated mechanism, evidenced by the formation of CuI byproducts. Catalytic systems using palladium or nickel remain underexplored but could reduce cyanide usage.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1-Phthalazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine dicarboxylic acid using alkaline potassium permanganate.
Reduction: Zinc and hydrochloric acid can reduce it to form orthoxylylene diamine.
Substitution: The cyano group can be displaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate.
Reduction: Zinc and hydrochloric acid.
Substitution: Copper cyanide in pyridine.
Major Products Formed:
Oxidation: Phthalazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phthalazinecarbonitrile has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and antitumor properties.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-phthalazinecarbonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 and bind to gamma-aminobutyric acid receptors . The exact mechanism of action may vary depending on the specific application and the biological target involved.
Comparison with Similar Compounds
Structural and Functional Differences
The nitrile group’s position and the core heterocyclic structure significantly influence reactivity and applications. Below is a comparative analysis of structurally related carbonitrile compounds:
Table 1: Structural and Functional Comparison
Reactivity and Stability
- This compound: The aromatic phthalazine core enhances stability but may limit solubility in non-polar solvents. The nitrile group participates in nucleophilic additions, enabling transformations into amines, amides, or tetrazoles .
- Piperidinocyclohexanecarbonitrile: The aliphatic cyclohexane and piperidine rings improve solubility in organic solvents, while the nitrile group offers reactivity for cyclization or alkylation .
- Pyrazolo-phthalazine derivatives : The fused pyrazole ring introduces additional hydrogen-bonding sites, enhancing interactions in biological systems (e.g., enzyme inhibition) .
Biological Activity
1-Phthalazinecarbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Overview of this compound
This compound (C8H6N2) features a phthalazine ring with a cyano group, which is integral to its biological activity. Its derivatives have been studied extensively for their potential in treating various conditions, including cancer, cardiovascular diseases, and infectious diseases.
Biological Activities
Antitumor Activity
Research indicates that this compound and its derivatives exhibit significant antitumor properties. A study showed that certain compounds derived from this structure inhibited tumor cell growth in vitro, with varying degrees of efficacy across different cancer cell lines (Table 1) .
| Compound | Tumor Cell Growth Inhibition (%) | Cell Lines Tested |
|---|---|---|
| 3a | 96 | NCI H460 |
| 3b | 100 | SK OV-3 |
| 3c | 28 | RKOP27 |
| 3d | 31 | SF-268 |
Mechanism of Action
The antitumor effects are attributed to various mechanisms:
- Apoptosis Induction : Some derivatives promote programmed cell death in cancer cells.
- Aurora Kinase Inhibition : Compounds have been shown to inhibit Aurora kinases, which are crucial for cell division .
- Cell Cycle Arrest : Specific derivatives induce G2/M phase arrest in the cell cycle, preventing cancer cell proliferation .
Antimicrobial Properties
this compound derivatives also demonstrate antimicrobial activity against a range of pathogens. For example, certain compounds have shown effectiveness against drug-resistant strains of Leishmania parasites .
Cardiovascular Effects
Some analogs exhibit vasorelaxant properties and β-adrenergic blocking activity. These effects suggest potential applications in managing hypertension and other cardiovascular conditions .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for drug development. Modifications to the phthalazine core can significantly influence potency and selectivity. For instance:
- Substituents at specific positions on the phthalazine ring can enhance or diminish antitumor activity.
- Increased polarity in substituents has been correlated with reduced enzyme inhibition effectiveness .
Case Studies
Several case studies highlight the clinical relevance of this compound derivatives:
- Antitumor Screening : A focused library of phthalazine derivatives was subjected to in vitro screening against various tumor cell lines. The results indicated that modifications to the indole portion of the molecule significantly affected antitumor efficacy .
- Vasorelaxant Activity Assessment : A specific derivative was evaluated for its vasorelaxant effects in isolated porcine coronary arteries. The compound demonstrated potent activity, suggesting its potential as a therapeutic agent for cardiovascular diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
